

Literature review of Diatrizoate sodium I 131 in nuclear medicine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diatrizoate sodium I 131*

Cat. No.: *B085109*

[Get Quote](#)

Diatrizoate Sodium I-131 in Nuclear Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate Sodium, labeled with Iodine-131 (I-131), is a radiopharmaceutical that has historically been utilized in nuclear medicine primarily for the assessment of renal function, specifically the measurement of Glomerular Filtration Rate (GFR). Its properties as a contrast agent, combined with the gamma-emitting properties of I-131, allow for non-invasive evaluation of physiological processes. This technical guide provides a comprehensive literature review of Diatrizoate Sodium I-131, focusing on its applications, experimental protocols, and available quantitative data.

Physicochemical Properties and Radiolabeling

Diatrizoate is a tri-iodinated benzoic acid derivative. The presence of iodine atoms in its structure makes it amenable to radiolabeling with isotopes of iodine. The I-131 isotope is a beta and gamma emitter with a physical half-life of 8.02 days.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Radiolabeling of Diatrizoate with Iodine-131

A detailed protocol for the radiolabeling of diatrizoate with I-131 is not readily available in recent literature, as this agent is largely of historical interest. However, a general procedure can be inferred from standard radioiodination techniques.

Objective: To covalently attach Iodine-131 to the diatrizoate molecule.

Materials:

- Diatrizoate sodium
- Sodium Iodide I-131 (NaI-131) solution
- Oxidizing agent (e.g., Chloramine-T)
- Reducing agent (e.g., Sodium metabisulfite)
- Phosphate buffer (pH 7.4)
- Size-exclusion chromatography columns (e.g., Sephadex G-25)
- Thin Layer Chromatography (TLC) system
- Radio-TLC scanner
- Dose calibrator

Procedure:

- Preparation: Dissolve a known quantity of Diatrizoate sodium in phosphate buffer.
- Activation of I-131: To the NaI-131 solution, add a fresh solution of Chloramine-T to oxidize the iodide to a more reactive species.
- Radioiodination: Immediately add the activated I-131 solution to the diatrizoate solution. Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.
- Quenching: Stop the reaction by adding a solution of sodium metabisulfite to reduce any unreacted oxidizing agent.

- Purification: Separate the labeled Diatrizoate Sodium I-131 from unreacted I-131 and other reagents using a size-exclusion chromatography column. The higher molecular weight radiolabeled diatrizoate will elute first.
- Quality Control:
 - Radiochemical Purity: Assess the radiochemical purity of the final product using a TLC system and a radio-TLC scanner. The percentage of radioactivity corresponding to the Diatrizoate Sodium I-131 spot is determined.
 - Activity Measurement: Measure the total radioactivity of the final product using a dose calibrator.
 - Sterility and Pyrogenicity: Perform standard tests for sterility and pyrogenicity before administration.

Applications in Nuclear Medicine

Measurement of Glomerular Filtration Rate (GFR)

The primary application of Diatrizoate Sodium I-131 is the determination of GFR.^{[3][4]} Being freely filtered by the glomerulus without significant tubular secretion or reabsorption, its clearance from the plasma provides a reliable measure of GFR, comparable to the gold standard, inulin.^[1]

a) Single Plasma Sample Method

This method is a simplified approach for estimating GFR and is based on the principle that at a specific time point after injection, the plasma concentration of the tracer is inversely proportional to its volume of distribution, which in turn correlates with GFR.^[5]

Procedure:

- Patient Preparation: Ensure the patient is adequately hydrated.
- Dose Administration: Administer a known activity of Diatrizoate Sodium I-131 (typically 30 μ Ci) intravenously.^[1] The exact dose should be measured in a dose calibrator before and after administration to determine the precise injected activity.

- **Blood Sampling:** A single venous blood sample is collected at a specific time point post-injection. The optimal sampling time varies with the expected GFR:
 - High GFR (>100 ml/min): 120 minutes[5]
 - Moderate GFR (60-100 ml/min): 150 minutes[5]
 - Low GFR (<60 ml/min): 230 minutes[5]
 - For general use, a 180-minute sample may be sufficient.[5]
- **Sample Processing:** Centrifuge the blood sample to separate the plasma.
- **Radioactivity Measurement:** Measure the radioactivity in a known volume of plasma using a gamma counter.
- **GFR Calculation:** GFR is calculated using empirical formulas that relate the injected dose, the plasma concentration at the specific time point, and the sampling time.

b) Constant Infusion Method

This method, while more complex, provides a more direct measurement of renal clearance and was often used in earlier studies to validate the single-sample method.[1]

Procedure:

- **Patient Preparation:** Ensure adequate hydration. An infusion of saline may be administered to maintain a steady urine output.
- **Priming Dose:** An initial intravenous bolus (primer) of Diatrizoate Sodium I-131 is administered to rapidly achieve a steady-state plasma concentration.
- **Sustaining Infusion:** Immediately following the priming dose, a constant intravenous infusion of Diatrizoate Sodium I-131 is started and maintained for the duration of the study.
- **Equilibration Period:** Allow a period for the plasma concentration of the tracer to reach a steady state.

- Urine and Blood Sampling: Collect timed urine samples (e.g., via a bladder catheter) and blood samples at the midpoint of each urine collection period.
- Sample Processing and Measurement: Process blood samples to obtain plasma. Measure the radioactivity in the plasma and urine samples using a gamma counter.
- GFR Calculation: GFR is calculated using the standard clearance formula:
 - $$\text{GFR} = (\text{Urine Concentration} \times \text{Urine Flow Rate}) / \text{Plasma Concentration}$$

Brain Tumor Imaging

The use of iodinated contrast agents for brain tumor imaging with Single Photon Emission Computed Tomography (SPECT) has been explored, although it is not a primary application for Diatrizoate Sodium I-131.^{[6][7]} The principle relies on the breakdown of the blood-brain barrier in tumorous tissue, allowing the radiolabeled contrast agent to accumulate.

A specific protocol for Diatrizoate Sodium I-131 is not well-documented. The following is a generalized protocol for SPECT brain imaging with a radiotracer.

Procedure:

- Patient Preparation: No specific preparation is typically required.
- Dose Administration: Intravenous injection of the radiopharmaceutical.
- Uptake Period: An appropriate uptake period is allowed for the tracer to accumulate in the brain lesion.
- Imaging:
 - The patient is positioned supine on the imaging table with their head immobilized.
 - SPECT data is acquired using a gamma camera equipped with a high-resolution collimator.
 - The camera rotates 360° around the patient's head, acquiring multiple planar images.

- **Image Reconstruction and Analysis:** The acquired images are reconstructed into tomographic slices. The images are then reviewed for areas of abnormal tracer uptake, which may indicate the presence of a brain tumor.

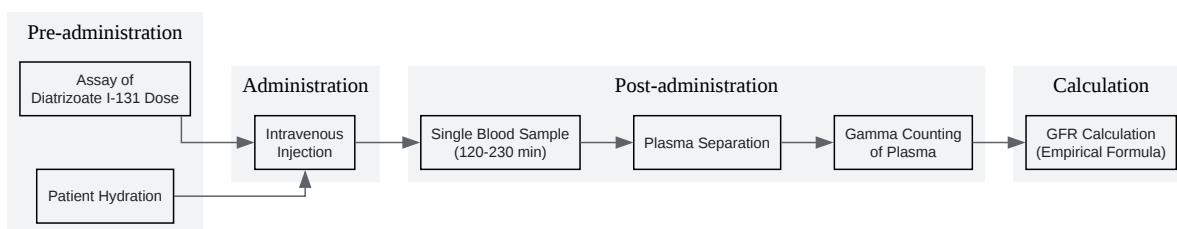
Quantitative Data

Glomerular Filtration Rate Comparison

Tracer	Mean Clearance (cc/min)	Ratio (Diatrizoate/Inulin)	Standard Deviation	Reference
Diatrizoate Sodium I-131	105.7	1.02	±2.8%	[1]
Inulin	108.5	[1]		

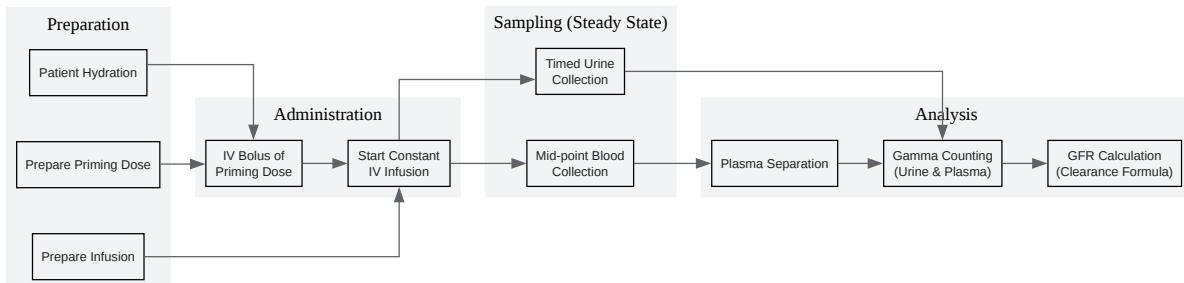
Note: Data from a study in 11 individuals (5 healthy, 6 with renal pathology).

Biodistribution Data


Detailed biodistribution data for Diatrizoate Sodium I-131 is scarce in recent literature. The following table presents biodistribution data for free Iodine-131 in rats, which can serve as a general reference for the distribution of the radionuclide. It is important to note that the conjugation to diatrizoate will alter the biodistribution, with expectedly higher renal clearance.

Organ	% Injected Dose per Gram (1 hour)	% Injected Dose per Gram (24 hours)	% Injected Dose per Gram (7 days)	Reference
Blood	2.5	0.1	<0.1	[8]
Heart	1.8	0.1	<0.1	[8]
Lungs	2.0	0.2	<0.1	[8]
Liver	1.5	0.2	<0.1	[8]
Spleen	1.2	0.1	<0.1	[8]
Kidneys	3.0	0.3	<0.1	[8]
Stomach	10.0	1.5	0.1	[8]
Thyroid	150	500	200	[8]

Disclaimer: This data is for free I-131 and may not accurately reflect the biodistribution of Diatrizoate Sodium I-131.


Visualizations

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for GFR measurement using the single plasma sample method.

[Click to download full resolution via product page](#)

Caption: Workflow for GFR measurement using the constant infusion method.

Conclusion

Diatrizoate Sodium I-131 has been a valuable tool in the history of nuclear medicine for the assessment of renal function. While its use has largely been superseded by other radiopharmaceuticals with more favorable dosimetric properties (e.g., Technetium-99m labeled agents), a review of its applications and methodologies provides important context for the development of renal radiotracers. The single plasma sample method, in particular, highlights the ongoing effort to simplify diagnostic procedures for the benefit of patients and healthcare providers. Further research into the detailed biodistribution and potential neurotoxicity of iodinated contrast agents remains an area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. polatom.pl [polatom.pl]
- 3. Measurement of glomerular filtration-rate using 131-I-diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Determination of glomerular filtration rate by single-plasma sampling technique following injection of radioiodinated diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contrast issues in brain tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biodistribution and Dosimetry of Free 211At, 125I- and 131I- in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of Diatrizoate sodium I 131 in nuclear medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085109#literature-review-of-diatrizoate-sodium-i-131-in-nuclear-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com